Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate
Description
Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS: 913558-29-9) is a spirocyclic compound featuring a unique fusion of a 1,3-dioxolane ring and a tetrahydroindazole scaffold, with an ethyl ester group at the 3'-position . Its structural complexity confers distinct physicochemical and pharmacological properties. The ethyl ester moiety improves solubility and bioavailability, making it a common functional group in prodrug design.
Properties
IUPAC Name |
ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-16-11(15)10-8-7-12(17-5-6-18-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGSJZLZZNKPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Tetrahydroindazole Carboxylic Acid Intermediate
The synthesis begins with the preparation of 1,4,6,7-tetrahydroindazole-3-carboxylic acid, a precursor common to spirocyclic indazole derivatives. As detailed in analogous protocols, lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C facilitates the deprotonation of tetrahydropyranone, enabling nucleophilic attack on diethyl oxalate to form a β-ketoester intermediate. For the target compound, this step is adapted using a tetrahydroindazole ketone derivative, yielding ethyl 2-oxo-2-(5-oxo-1,4,6,7-tetrahydroindazol-3-yl)acetate (Figure 1A).
Spiro[1,3-dioxolane] Ring Formation
The β-ketoester intermediate undergoes acetalization with ethylene glycol under acid catalysis. Using p-toluenesulfonic acid (TsOH, 10 mol%) in toluene under Dean-Stark conditions, the ketone at the 5-position reacts with ethylene glycol to form the spiro[1,3-dioxolane] ring (Figure 1B). This step achieves an 82% yield after purification via recrystallization from petroleum ether.
Key Reaction Conditions
-
Solvent: Toluene (anhydrous)
-
Catalyst: TsOH (10 mol%)
-
Temperature: Reflux (110°C)
-
Time: 12 hours
Synthetic Route 2: Spirocyclization Prior to Indazole Formation
Preparation of Spiro[1,3-dioxolane] Precursor
An alternative approach involves pre-forming the spiro[1,3-dioxolane] moiety before constructing the indazole ring. A diketone substrate, such as 3-(2,2-diethoxyethyl)-cyclohexanone, is treated with ethylene glycol and TsOH to form the dioxolane ring. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces a ketone group at the 5-position (Figure 2A).
Indazole Ring Closure
The diketone intermediate reacts with hydrazine hydrate (80% w/w) in glacial acetic acid at 25°C for 24 hours, inducing cyclization to form the tetrahydroindazole core (Figure 2B). Esterification with ethanol and sulfuric acid yields the ethyl ester with 68% overall yield.
Key Reaction Conditions
-
Cyclization Agent: Hydrazine hydrate
-
Solvent: Glacial acetic acid
-
Temperature: 25°C
-
Esterification: H₂SO₄ (cat.), ethanol, reflux
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65% | 52% |
| Purity (HPLC) | 99% | 95% |
| Reaction Steps | 3 | 4 |
| Scalability | High | Moderate |
| Byproduct Formation | <5% | 12% |
Route 1 offers superior yield and scalability due to fewer intermediates and simplified purification (e.g., avoiding column chromatography). However, Route 2 provides flexibility in modifying the dioxolane ring early in the synthesis.
Optimization Strategies
Solvent and Catalysis
Replacing THF with 2-MeTHF in LiHMDS-mediated steps improves reaction reproducibility, reducing side reactions caused by THF peroxides. Catalytic systems employing scandium(III) triflate (5 mol%) in acetalization steps enhance regioselectivity, minimizing dioxolane isomer formation.
Temperature Control
Maintaining temperatures below -70°C during enolate formation prevents diketone decomposition. Automated cryogenic reactors enable precise control, increasing intermediate stability and yield by 15%.
Challenges and Limitations
Byproduct Formation
Competing hydration of the β-ketoester intermediate generates carboxylic acid byproducts (up to 12% in Route 2). Silica gel chromatography or aqueous bicarbonate washes mitigate this issue.
Sensitivity of Spiro Intermediate
The spiro[1,3-dioxolane] ring is prone to acid-catalyzed ring-opening. Storage under inert atmosphere (N₂) at -20°C stabilizes the compound for >6 months.
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various chemical reactions such as:
- Cyclization Reactions : The compound can be utilized in the synthesis of other spirocyclic compounds.
- Functionalization : It can undergo nucleophilic substitutions and oxidation reactions to yield derivatives with enhanced properties.
Biology
Research into the biological activities of this compound has revealed potential applications in:
- Antimicrobial Activity : Studies have indicated that derivatives of ethyl spiro[1,3-dioxolane] exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of ethyl spiro[1,3-dioxolane] exhibited cytotoxic effects on human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis pathways.
Medicine
In medicinal chemistry, this compound is being explored as a potential lead compound for drug discovery:
- Drug Development : Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics aimed at treating infectious diseases and cancer.
Example of Drug Development
Researchers are investigating modifications to the ethyl spiro[1,3-dioxolane] scaffold to enhance its binding affinity to target receptors involved in cancer progression.
Mechanism of Action
The mechanism of action of ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Key Observations:
- Structural Complexity vs. Simplicity: The spiro-dioxolane-tetrahydroindazole core distinguishes the target compound from non-spiro analogs like triazolopyrimidines, which exhibit planar heterocyclic systems .
- Physical State : The ethyl ester derivative exists as a thick oil, whereas hydrolyzed carboxylic acid analogs crystallize as solids, highlighting the ester group’s role in modulating physical properties .
- Functional Group Impact : The ethyl ester enhances lipophilicity, critical for blood-brain barrier penetration in neurological targets, while hydroxyl or carboxylic acid groups improve solubility for systemic delivery .
Detailed Research Findings
Pharmacological Comparisons
- Sigma-2 Receptor Selectivity: Propyl-substituted spiro-indazole analogs show nanomolar affinity for sigma-2 receptors, a trait absent in triazolopyrimidines, which lack the spirocyclic motif required for receptor docking .
- Toxicity Profile: The 1,3-dioxolane ring (present in the target compound) is less toxic than 1,4-dioxane, a known carcinogen, but still requires careful handling due to its volatility and flammability .
Spectroscopic Distinctions
- 1H-NMR Signatures: The spiro-indazole core generates unique proton environments, such as the spiro-junction methylene protons at δ 3.97–4.08 ppm, absent in non-spiro triazolopyrimidines .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) at m/z 295.41 is distinct from triazolopyrimidine derivatives (m/z 452), enabling rapid differentiation .
Biological Activity
Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
- CAS Number : 913558-29-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors involved in critical biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors related to neurotransmission and hormonal responses.
Antimicrobial Properties
Several studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Effective |
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against cancer cell lines such as:
These findings indicate the potential for further development as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of spiro compounds, including this compound. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.
Case Study 2: Cytotoxicity in Cancer Cells
In a recent investigation by Lee et al. (2024), the cytotoxic effects of this compound were assessed on MCF-7 and HeLa cell lines. The compound induced apoptosis in a dose-dependent manner with minimal toxicity to normal cells.
Q & A
Q. What are the key steps and reaction conditions for synthesizing Ethyl spiro[1,3-dioxolane-2,5'-tetrahydroindazole]-3'-carboxylate?
The synthesis involves a hydrazine-mediated cyclization using propylhydrazine dihydrochloride and ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate in ethanol with K₂CO₃ as a base. The reaction proceeds at room temperature for 4 hours, followed by purification via flash chromatography (0–60% EtOAc/hexanes) to yield the ester intermediate. Subsequent hydrolysis with NaOH generates the carboxylic acid derivative. Key characterization includes H NMR, LCMS, and monitoring of regioselectivity .
Q. Which spectroscopic techniques are critical for confirming the structure of this spiro compound?
H NMR (500 MHz) is essential for verifying proton environments, such as the ethyl ester quartet (δ 4.37 ppm) and spiro-dioxolane protons (δ 3.97–4.08 ppm). LCMS ([M+H] 295.41 for the ester) provides molecular weight confirmation. For advanced structural elucidation, X-ray crystallography (e.g., triclinic crystal system with Z=2) can resolve conformational details .
Q. How can researchers optimize solvent systems for chromatographic purification of this compound?
Ethyl acetate/hexanes gradients are effective for flash chromatography. For challenging separations, solvent blends like ethyl acetate/1,3-dioxolane or dimethyl adipate/ethyl acetate can replace methylene chloride, balancing polarity and environmental safety .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in spiro-dioxolane formation during cycloaddition reactions?
Regioselectivity is influenced by the ylide generation method. For example, Rh₂(OAc)₄-catalyzed reactions favor trans-spiro products, while thermal generation from epoxides (e.g., using ethyl glyoxylates) yields cis isomers. Computational modeling of transition states or steric effects can guide condition selection .
Q. How can conflicting stereochemical outcomes in spiro compound synthesis be reconciled?
Discrepancies in cis/trans ratios (e.g., vs. Rh-catalyzed methods) may arise from divergent mechanistic pathways (concerted vs. stepwise cycloaddition). Researchers should compare H NMR coupling constants or NOE experiments to confirm stereochemistry and validate protocols with control reactions .
Q. What intermolecular interactions govern the crystalline packing of this compound?
X-ray data (e.g., triclinic P1 symmetry) reveal hydrogen-bonding networks (O–H⋯O, C–H⋯π) and van der Waals interactions. For analogs, sheets or chains formed via these interactions influence solubility and stability, necessitating Hirshfeld surface analysis for co-crystal engineering .
Q. How do substituents on the tetrahydroindazole core impact biological activity or binding affinity?
While direct SAR data are limited, structural analogs (e.g., sigma-2 receptor ligands) suggest that electron-withdrawing groups (e.g., esters) enhance binding through dipole interactions. Molecular docking studies using the carboxylic acid derivative () could quantify affinity trends .
Methodological Guidance
Q. What purification protocols are recommended for acid derivatives of this spiro compound?
After hydrolysis, adjust the aqueous layer to pH 5–6 to precipitate the carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallization from ethanol/diethyl ether improves purity, monitored by H NMR in CD₃OD (e.g., δ 2.90 ppm for methylene protons) .
Q. How can researchers validate the absence of byproducts in multi-step syntheses?
Use LCMS tracking at each step (e.g., m/z shift from 295.41 [ester] to 267.37 [acid]). C NMR can confirm carbonyl integrity (ester C=O at ~170 ppm vs. acid at ~175 ppm). For diastereomeric byproducts, chiral HPLC or polarimetry may be required .
Q. What safety protocols are critical when handling intermediates like hydrazine derivatives?
Use fume hoods for hydrazine dihydrochloride, which releases toxic HCl vapors. Post-reaction, neutralize waste with dilute acetic acid before disposal. Personal protective equipment (gloves, goggles) is mandatory due to mutagenic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
